1,2,5-Trimethylpyrrole
Overview
Description
1,2,5-Trimethylpyrrole is a pyrrole derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Pyrrole derivatives are known for their presence in many biologically active compounds and their use in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related compound, involves a streamlined four-step process starting from pyrrole-2-carboxaldehyde. This process includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, highlighting the intricate nature of pyrrole synthesis . Similarly, the synthesis of cis- and trans-1,2,5-Trimethylpyrrolidines involves distinguishing isomers through NMR spectroscopy and quaternization rates, demonstrating the importance of stereochemistry in the synthesis of pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their chemical properties and reactivity. For example, the stereochemistry of 1,2,5-Trimethylpyrrolidine isomers affects their biological activity, as seen in their comparison with atropine, a well-known anticholinergic compound . The structure of pyrrole derivatives can also influence their ability to undergo further chemical transformations, as seen in the synthesis of N-acylpyrroles .
Chemical Reactions Analysis
Pyrrole derivatives participate in a variety of chemical reactions. The reactivity of these compounds can be manipulated through the introduction of different substituents, as demonstrated by the synthesis of N-acylpyrroles from 2,4,4-trimethoxybutan-1-amine . Additionally, the thermal and photochemical reactivity of pyrrole derivatives, such as the Z-E isomerization of 1,3,4-trimethyl-2,2'-pyrromethen-5[1H]-one, is an area of interest for understanding the dynamic behavior of these molecules under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the solubility, boiling point, and stability of these compounds. The synthesis of 1,2,5-Trimethylpyrrolidine and its derivatives showcases the impact of molecular modifications on the physical properties and potential pharmacological activities of pyrrole compounds . Understanding these properties is essential for the development of new materials and drugs based on pyrrole chemistry.
Scientific Research Applications
Thermochemical Studies
- Thermochemical Properties: Santos & Silva (2014) investigated 1,2,5-trimethylpyrrole using experimental and computational thermochemical methods. They determined its standard molar enthalpy of formation, providing valuable data for understanding its thermodynamic behavior (Santos & Silva, 2014).
Application in Fuel Technology
- Oxygen Scavenger in Jet Fuels: Beaver et al. (2000) explored the potential of 1,2,5-trimethylpyrrole as an oxygen-scavenger additive for future jet fuels. Their study sheds light on its utility in enhancing fuel stability (Beaver et al., 2000).
Chemical Synthesis
- Carboxylation with CO2: Nemoto et al. (2009) demonstrated the Lewis acid-mediated carboxylation of 1,2,5-trimethylpyrrole with CO2. This provides insights into the reactivity and potential applications in organic synthesis (Nemoto et al., 2009).
Materials Science
- Synthesis of 1,4-Diphosphabarrelenes: Werra et al. (2023) reported the one-step synthesis of pyrrole-based 1,4-diphosphabarrelenes using 1,2,5-trimethylpyrrole, highlighting its role in producing polymetallic coordination compounds (Werra et al., 2023).
Antioxidative Activity
- Antioxidative Properties: Alaiz et al. (1996) investigated the antioxidative activity of 1,2,5-trimethylpyrrole, providing information on its potential use as an antioxidant in various applications (Alaiz et al., 1996).
Electronics and Semiconductor Applications
- Adhesion Promoter for Polypyrrole Films: Simon et al. (1982) discussed the use of a derivative of 1,2,5-trimethylpyrrole as a surface derivatizing reagent to enhance the adhesion of polypyrrole films on semiconductor materials (Simon et al., 1982).
Sustainable Functionalization of Graphene
- Functionalization of Graphene Layers: Barbera et al. (2018) studied the mechanism for functionalizing graphene layers with 1,2,5-trimethylpyrrole, emphasizing its role in sustainable materials science (Barbera et al., 2018).
Safety And Hazards
1,2,5-Trimethylpyrrole is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only outdoors or in a well-ventilated area .
Future Directions
1,2,5-Trimethylpyrrole has potential as an oxygen-scavenger additive for future jet fuels . The oxygenation of 1,2,5-Trimethylpyrrole in cyclooctane at 120 °C is consistent with a mechanism for the initial stages of the reaction being an ETIO reaction . This study provides new insights for the development of oxygen scavengers which may be useful for future jet fuels .
properties
IUPAC Name |
1,2,5-trimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRABRACUKBOTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239239 | |
Record name | 1,2,5-Trimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
171.00 °C. @ 760.00 mm Hg | |
Record name | 1,2,5-Trimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029722 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2,5-Trimethylpyrrole | |
CAS RN |
930-87-0 | |
Record name | 1,2,5-Trimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trimethylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 930-87-0 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81220 | |
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Record name | 1,2,5-Trimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5-trimethylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,5-TRIMETHYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4P5HS0RP | |
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Record name | 1,2,5-Trimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029722 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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